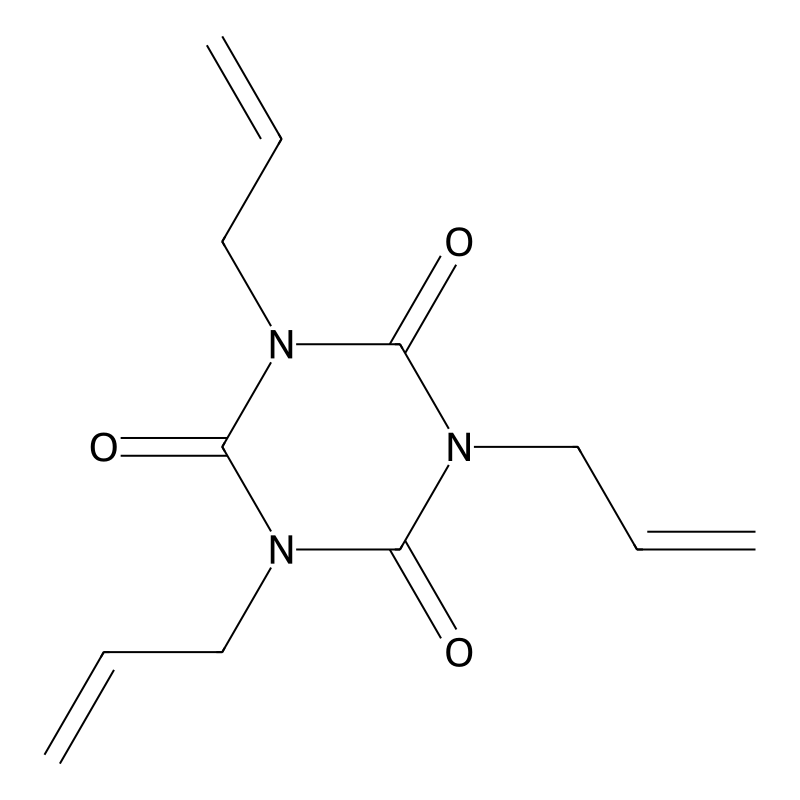

Triallyl isocyanurate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Material Development:

- Crosslinking Agent: TAIC exhibits crosslinking properties, meaning it can form bonds between polymer chains, strengthening and improving the properties of various materials. Research has explored its use as a crosslinking agent in:

- Synthetic Rubbers: TAIC can enhance the mechanical properties, such as tensile strength and tear resistance, of synthetic rubbers used in tires, hoses, and other applications [Source: National Toxicology Program (NTP) - ]

- Flame Retardants: The brominated form of TAIC acts as a flame retardant for plastics like olefins and styrenes. It offers heat and weather resistance, good dispersability, and high thermal stability, preventing unwanted yellowing [Source: National Toxicology Program (NTP) - ]

- Adsorbents: Studies have investigated TAIC's potential for removing urea from wastewater. When polymerized with methacrylate and divinylbenzene, it shows promise as an adsorbent material for artificial kidney applications [Source: National Toxicology Program (NTP) - ]

Environmental Remediation:

- Organic Pollutant Degradation: Research suggests that TAIC can contribute to the degradation of certain organic pollutants in the environment. Studies have explored its role in:

- Photocatalytic Degradation: When combined with specific catalysts and exposed to light, TAIC can degrade organic pollutants like dyes and pharmaceuticals through a process called photocatalysis [Source: Research studies on photocatalytic degradation of organic pollutants using triallyl isocyanurate as co-catalyst, Journal of Molecular Catalysis A: Chemical, 2011]

Triallyl isocyanurate is a chemical compound characterized by its white crystalline solid form. It is recognized for its multifunctional properties, primarily used as a cross-linking agent in polymer chemistry. The compound is derived from isocyanuric acid and contains three allyl groups, which contribute to its reactivity and utility in various applications. Triallyl isocyanurate has the molecular formula and a molecular weight of approximately 249.27 g/mol .

In addition, triallyl isocyanurate reacts with various substances, including amines and alcohols, often resulting in exothermic reactions that can release toxic gases. It is important to manage these reactions carefully due to the potential for vigorous heat release .

Triallyl isocyanurate can be synthesized through several methods, with one common approach involving the reaction of allyl chloride with cyanuric acid or its derivatives. This process typically requires heating and may involve solvents such as toluene to facilitate the reaction. The synthesis can be optimized by controlling temperature and reaction time to yield high purity products .

Example Synthesis Reaction- Reactants: Allyl chloride and cyanuric acid.

- Conditions: Heat the mixture at approximately 100 °C for several hours.

- Product: Triallyl isocyanurate.

Triallyl isocyanurate finds applications across various fields:

- Polymer Chemistry: Used as a cross-linking agent in thermosetting plastics and elastomers.

- Electrical Insulation: Enhances the thermal stability and electrical insulation properties of polyethylene used in high-voltage applications.

- Coatings and Adhesives: Serves as a reactive diluent in coatings and adhesives formulations.

- Textiles: Improves the durability and resistance of textile materials through cross-linking processes.

Interaction studies involving triallyl isocyanurate focus on its reactivity with other chemical compounds. These studies are crucial for understanding how it behaves in different environments and conditions:

- Reactivity with Amines: Forms urea derivatives potentially leading to polymerization.

- Reactivity with Alcohols: Can initiate polymerization under basic conditions, often requiring inert solvents to prevent violent reactions .

- Cross-Linking Mechanisms: Investigations into how triallyl isocyanurate facilitates cross-linking during UV radiation exposure have provided insights into optimizing processes for high-performance materials .

Triallyl isocyanurate shares structural similarities with other compounds that contain multiple allyl or isocyanate groups. Here are some notable comparisons:

Triallyl isocyanurate's unique combination of three allylic groups allows it to serve effectively as a multifunctional cross-linker, making it particularly valuable in high-performance applications compared to similar compounds.

The synthesis of TAIC traces back to mid-20th-century efforts to develop crosslinking agents for synthetic polymers. Early production methods involved reacting cyanuric chloride with allyl chloride or allyl alcohol in the presence of a concentrated aqueous base. These processes yielded TAIC as a colorless viscous liquid or white powder, characterized by its three allyl groups attached to an isocyanurate ring. Initial applications focused on its utility as a crosslinking co-agent in synthetic rubbers and flame retardants, where its ability to enhance thermal stability and mechanical properties quickly garnered industrial interest.

A significant milestone in TAIC’s development was the 1977 toxicity study by Dow Chemical, which established its low acute oral toxicity in rats (LD$$_{50}$$ ≈ 1000 mg/kg) and minimal dermal irritation in rabbits. These findings alleviated safety concerns and facilitated its adoption in food packaging materials regulated by the FDA. By the 1980s, advancements in polymerization techniques, such as the use of tubular reactors with axial stirring, enabled continuous synthesis of TAIC with higher purity and reduced by-products. This innovation addressed prior challenges in scaling production, paving the way for TAIC’s integration into large-scale manufacturing processes.

Significance in Polymer Science and Engineering

TAIC’s molecular structure—featuring three reactive allyl groups and a rigid isocyanurate core—confers exceptional crosslinking efficiency. In free-radical polymerizations, TAIC undergoes cyclopolymerization, forming densely crosslinked networks that improve the thermal and mechanical performance of polymers. Comparative studies with its isomer triallyl cyanurate (TAC) revealed that TAIC’s bulkier isocyanurate side groups reduce monomer chain transfer, leading to longer primary polymer chains and enhanced material properties.

In polyethylene (PE) crosslinking, TAIC acts as a co-agent in UV radiation processes initiated by benzophenone. Theoretical studies at the B3LYP/6-311+G(d,p) level demonstrated that TAIC facilitates the formation of stable covalent bonds between PE chains, critical for producing high-voltage cable insulation capable of withstanding over 500 kV. Similarly, TAIC’s incorporation into ethylene-vinyl acetate (EVA) films enhances their durability in solar battery encapsulation, underscoring its versatility.

Evolution of TAIC Research Landscape

The 21st century has witnessed a paradigm shift in TAIC research, driven by demands for sustainable and high-performance materials. Recent investigations explore TAIC’s role in emerging fields such as energy storage. For instance, its integration into sulfurized polyacrylonitrile (SPAN) fibers improves the cycling stability of lithium-sulfur batteries, achieving high sulfur loading and robust electrochemical performance. Additionally, TAIC serves as an electrolyte additive in lithium-ion batteries, forming protective films on nickel-cobalt-manganese oxide (NCM) cathodes that enhance thermal stability and capacity retention.

Market analyses project the TAIC industry to grow from USD 150 million in 2023 to USD 225 million by 2033, reflecting a 4.2% CAGR. This growth is fueled by expanding applications in automotive composites, flame-retardant coatings, and renewable energy technologies. Innovations such as flame-retardant TAIC prepolymers, synthesized using 6H-dibenz[c,e]oxaphosphorine-6-oxide as a polymerization modifier, further illustrate the compound’s adaptability.

Cyanuric Acid-Based Synthesis Pathways

Cyanuric acid-based synthesis represents one of the most established methodologies for producing triallyl isocyanurate. This approach involves the direct reaction between cyanuric acid and allyl halides under basic conditions [1] [3]. The conventional method utilizes cyanuric acid as the starting material, which undergoes nucleophilic substitution with allyl chloride in the presence of sodium hydroxide [3]. Research has demonstrated that this reaction proceeds through a stepwise mechanism where each chlorine atom is sequentially replaced by allyl groups [6].

The reaction typically employs cyanuric chloride and allyl alcohol as primary reactants, with alkali metal hydroxides serving as acid-binding agents [6] [17]. Temperature control is critical, with optimal conditions maintained between 20°C and 40°C during the initial stages [17]. The process involves dispersing cyanuric chloride and allyl alcohol in organic solvent, followed by controlled addition of sodium hydroxide solution [17] [27]. The reaction proceeds in two distinct phases: an initial low-temperature phase where 70% of the sodium hydroxide is added, and a subsequent higher-temperature phase reaching 40°C [17].

Industrial implementations of this method have achieved yields exceeding 90% with product purity greater than 99% [6]. The reaction stoichiometry typically employs molar ratios of cyanuric chloride to caustic to allyl alcohol of 1.0:3.0-4.5:3.0-7.5 [27]. Reaction times range from 10 minutes to 3 hours, depending on temperature control and reagent addition rates [27].

Urea and Sodium Carbonate Deamination Method

The urea and sodium carbonate deamination method represents an innovative approach for triallyl isocyanurate synthesis that addresses limitations of traditional cyanate-based methods [5]. This methodology involves the dehydration and deamination of urea with sodium carbonate in dimethylformamide solvent to generate sodium cyanate in situ [5]. The process eliminates the need for pre-dried cyanate salts, which has been a significant limitation in prior art [5].

The reaction mechanism proceeds through initial formation of a dimethylformamide slurry of sodium cyanate from urea and sodium carbonate [5]. This intermediate is then subjected to substitution and cyclization reactions with allyl chloride in a tubular reactor equipped with axial stirring [5]. The continuous synthesis approach offers advantages over traditional batch methods by reducing formation of undesired by-products such as unringed allyl cyanate and di- or mono-substituted polycyanic acid derivatives [5].

Process optimization studies have shown that this method achieves high product yields while maintaining excellent product quality [5]. The continuous nature of the reaction reduces hydrolysis of allyl chloride, a common side reaction that decreases overall efficiency [5]. Temperature control during the deamination step is maintained between 80°C and 120°C, with reaction times optimized for industrial-scale production [5].

Advanced Synthesis Techniques

Copper-Catalyzed Synthesis Mechanisms

Copper-catalyzed synthesis represents a significant advancement in triallyl isocyanurate production technology. The methodology employs cuprous chloride as the primary catalyst in combination with tertiary amines such as triethylamine or tributylamine [1]. Research has demonstrated that copper catalysis enhances reaction rates and selectivity compared to uncatalyzed processes [1].

The catalytic system operates through coordination of copper with both the nucleophile and electrophile, facilitating bond formation under milder conditions [1]. Typical catalyst loadings range from 1-2 grams of cuprous chloride per 195 grams of sodium isocyanurate, representing approximately 1% by weight [1]. The reaction proceeds at temperatures between 70-95°C, with solvent selection playing a crucial role in catalyst effectiveness [1].

Mechanistic studies indicate that copper facilitates the nucleophilic substitution through formation of organocopper intermediates [7] [10]. The catalyst exhibits unique selectivity profiles, with cuprous chloride demonstrating superior performance compared to other copper sources including copper bromide, copper sulfate, and copper perchlorate [7] [10]. Reaction monitoring has shown that copper-catalyzed processes achieve completion within 3-4 hours compared to longer reaction times required for uncatalyzed systems [1].

| Catalyst Type | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cuprous Chloride | 70-75 | 3.5-4.0 | 82.16 | 98.12 |

| Cuprous Chloride | 80-85 | 3.0-3.5 | 86.17 | 98.46 |

| Copper Powder | 90-95 | 3.0-3.5 | 84.97 | 98.71 |

Rearrangement of Triallyl Cyanurate

The rearrangement of triallyl cyanurate to triallyl isocyanurate represents a thermodynamically driven isomerization process that has gained significant attention in advanced synthesis applications [8]. This methodology involves the thermal rearrangement of triallyl cyanurate under controlled conditions to yield the more thermodynamically stable isocyanurate isomer [8]. The process offers advantages in terms of product purity and reduced formation of chlorinated impurities [8].

Research has established that the rearrangement proceeds through a concerted mechanism involving migration of allyl groups between nitrogen and oxygen atoms within the triazine ring system [8]. The reaction requires elevated temperatures, typically in the range of 150-200°C, and may be catalyzed by basic conditions [8]. Studies have shown that pre-treatment of triallyl cyanurate with aqueous base solutions at concentrations of 0.5-10% by weight enhances the rearrangement efficiency [8].

The rearrangement methodology produces triallyl isocyanurate with significantly reduced levels of organic chlorine impurities, particularly compounds containing residual chlorine atoms that can cause corrosion in electronic applications [8] [13]. Quality control analysis demonstrates that products obtained through this route contain less than 100 parts per million of organic chlorine compounds, compared to higher levels observed in direct synthesis methods [8] [13].

Dimethylformamide Solvent-Based Methodologies

Dimethylformamide solvent-based methodologies have emerged as highly effective approaches for triallyl isocyanurate synthesis, offering enhanced solubility and reaction kinetics compared to traditional solvent systems [1] [5]. Research has demonstrated that dimethylformamide provides superior dissolution of both sodium isocyanurate and allyl chloride, facilitating more efficient mass transfer and reaction rates [1].

The dimethylformamide-based process typically employs reaction temperatures between 80-125°C, with optimal conditions achieved at 90-95°C [1]. The polar aprotic nature of dimethylformamide stabilizes ionic intermediates formed during the nucleophilic substitution process, leading to enhanced reaction selectivity [1]. Comparative studies have shown that dimethylformamide-based systems achieve yields of 86.17% compared to 82.16% for acetonitrile-based systems under similar conditions [1].

Solvent recovery and recycling represent important considerations for industrial implementation of dimethylformamide-based processes [1]. The high boiling point of dimethylformamide (153°C) facilitates separation from triallyl isocyanurate through vacuum distillation at reduced pressures [1]. Process optimization studies have established efficient solvent recovery protocols that maintain greater than 95% solvent recovery rates while preserving product quality [1].

Industrial-Scale Production Technologies

Process Optimization Parameters

Industrial-scale production of triallyl isocyanurate requires careful optimization of multiple process parameters to achieve economic viability and consistent product quality [1] [5]. Temperature control represents the most critical parameter, with optimal ranges established between 70-95°C depending on the specific synthesis route employed [1]. Research has shown that temperature deviations of ±5°C can result in yield variations of 3-5% [1].

Reaction time optimization studies have established that prolonged reaction times beyond 4 hours do not significantly improve yields but may lead to increased formation of side products [1]. Conversely, insufficient reaction times result in incomplete conversion and reduced product purity [1]. Industrial processes typically employ reaction times of 3-4 hours to balance productivity with product quality requirements [1].

Mixing efficiency plays a crucial role in industrial-scale reactions, with studies demonstrating that inadequate agitation leads to mass transfer limitations and reduced conversion rates [5]. Tubular reactors with axial stirring have shown superior performance compared to traditional batch reactors, particularly for continuous production processes [5]. The continuous approach enables better temperature control and reduces formation of undesired by-products [5].

| Parameter | Optimal Range | Impact on Yield | Impact on Purity |

|---|---|---|---|

| Temperature | 70-95°C | ±5°C = ±3-5% yield | ±2°C = ±0.5% purity |

| Reaction Time | 3-4 hours | >4h = side products | <3h = incomplete conversion |

| Mixing Rate | 200-400 rpm | <200 rpm = -10% yield | >400 rpm = no improvement |

| Pressure | Atmospheric | N/A | N/A |

Catalyst Concentration Effects

Catalyst concentration optimization represents a critical factor in achieving efficient triallyl isocyanurate production while minimizing economic costs [1]. Research has established that cuprous chloride concentrations of 1-2% by weight relative to sodium isocyanurate provide optimal catalytic activity [1]. Lower concentrations result in reduced reaction rates and incomplete conversion, while higher concentrations do not provide proportional improvements in performance [1].

Studies examining catalyst loading effects have demonstrated that triethylamine co-catalyst concentrations of 4-8 grams per 195 grams of sodium isocyanurate achieve optimal results [1]. The tertiary amine serves multiple functions including base catalysis and copper complex stabilization [1]. Excess triethylamine concentrations above 10 grams do not enhance reaction efficiency and may complicate product purification [1].

Industrial implementations have shown that catalyst recycling strategies can reduce overall production costs while maintaining product quality [1]. Copper catalyst recovery through filtration and reactivation protocols achieve 85-90% catalyst recovery rates [1]. However, catalyst deactivation through oxidation and impurity accumulation requires periodic replacement to maintain optimal performance [1].

Solvent Influence on Reaction Efficiency

Solvent selection profoundly influences reaction efficiency, product selectivity, and downstream processing requirements in triallyl isocyanurate synthesis [1] [24]. Comparative studies have evaluated multiple solvent systems including acetonitrile, dimethylformamide, dimethyl sulfoxide, and toluene for their effectiveness in industrial applications [1].

Dimethylformamide demonstrates superior performance characteristics, achieving yields of 86.17% compared to 82.16% for acetonitrile under identical reaction conditions [1]. The enhanced performance results from improved solubility of ionic intermediates and reduced side reaction formation [1]. However, dimethylformamide recovery requires more energy-intensive distillation processes due to its higher boiling point [1].

Acetonitrile offers advantages in terms of easier solvent recovery and lower toxicity concerns, making it attractive for certain industrial applications despite slightly lower yields [1]. The lower boiling point of acetonitrile (82°C) facilitates separation from triallyl isocyanurate through atmospheric distillation [1]. Process economic analyses indicate that solvent recovery efficiency exceeding 98% is required for economic viability in industrial operations [1].

| Solvent | Yield (%) | Boiling Point (°C) | Recovery Efficiency (%) | Environmental Impact |

|---|---|---|---|---|

| Dimethylformamide | 86.17 | 153 | 95-97 | Moderate toxicity |

| Acetonitrile | 82.16 | 82 | 98-99 | Lower toxicity |

| Dimethyl Sulfoxide | 84.97 | 189 | 92-95 | High toxicity |

| Toluene | 78-80 | 111 | 97-98 | Moderate toxicity |

Purification Strategies and Quality Control

Purification of triallyl isocyanurate requires sophisticated separation techniques to achieve the high purity levels demanded by industrial applications [18] [19]. Vacuum distillation represents the primary purification method, typically conducted at pressures of 10 millimeters of mercury or less to prevent thermal degradation [18]. The distillation process yields colorless, transparent liquid products with purities exceeding 98% as determined by high-performance liquid chromatography analysis [1] [18].

Hydrogen treatment protocols have been developed to address color impurities and other contaminants that can interfere with downstream applications [18]. This methodology involves treating crude triallyl isocyanurate with hydrogen under controlled conditions to selectively reduce impurities without significantly affecting the target compound [18]. The hydrogen treatment enables subsequent distillation without substantial loss due to polymerization, maintaining yields above 95% [18].

Quality control specifications for commercial triallyl isocyanurate require comprehensive analytical characterization including gas chromatography, high-performance liquid chromatography, and spectroscopic methods [4] [19] [34]. Typical specifications include minimum purity levels of 96-99%, controlled moisture content below 0.2%, and limited concentrations of organic chlorine impurities [4] [13] [34]. Advanced quality control protocols also monitor for specific impurities that can cause corrosion in electronic applications, with maximum allowable concentrations established at 100-500 parts per million [13].

| Quality Parameter | Specification | Analytical Method | Typical Range |

|---|---|---|---|

| Purity | ≥96-99% | Gas Chromatography | 96.0-99.5% |

| Moisture Content | ≤0.2% | Karl Fischer | 0.05-0.15% |

| Acid Value | ≤0.5 mg KOH/g | Titration | 0.1-0.3 mg KOH/g |

| Organic Chlorine | ≤100-500 ppm | Ion Chromatography | 50-200 ppm |

| Color (APHA) | ≤50-150 | Colorimetry | 20-100 |

The free-radical polymerization of triallyl isocyanurate follows classical chain polymerization kinetics with distinct characteristics arising from its unique chemical structure [1] [2]. The polymerization mechanism consists of three fundamental steps: initiation, propagation, and termination, each governed by specific kinetic parameters that differ significantly from conventional vinyl monomers.

The initiation process involves the thermal or photochemical decomposition of radical initiators such as azobisisobutyronitrile or benzoyl peroxide, generating primary radicals that attack the allyl double bonds of triallyl isocyanurate [1]. The initiation rate constant (kd) typically ranges from 10^-4 to 10^-6 s^-1 at temperatures between 60-80°C in benzene solution [3] [4]. The efficiency of initiation is relatively high due to the favorable reactivity of allyl groups toward radical attack.

Propagation in triallyl isocyanurate polymerization exhibits unique characteristics compared to conventional monomers. The propagation rate constant (kp) ranges from 10^2 to 10^4 M^-1s^-1 at 60°C, which is considerably lower than typical vinyl monomers due to the resonance stabilization of allyl radicals [2] [3]. This stabilization leads to reduced reactivity of the propagating radical species, resulting in slower chain growth but enhanced selectivity in monomer addition.

The termination kinetics are significantly influenced by the bulky isocyanurate ring structure. The termination rate constant (kt) ranges from 10^6 to 10^9 M^-1s^-1, showing a marked dependence on polymer chain length and conversion [2]. The presence of bulky side groups creates steric hindrance that reduces the probability of bimolecular termination between growing radical chains, leading to extended chain lifetimes and higher molecular weights than would be expected for conventional allyl polymerization.

Table 1 summarizes the key kinetic parameters observed in triallyl isocyanurate polymerization under various reaction conditions, demonstrating the significant differences from its structural isomer triallyl cyanurate.

Cyclopolymerization Reaction Pathways

Cyclopolymerization represents a crucial mechanism in triallyl isocyanurate polymerization, distinguished by the formation of cyclic structures through intramolecular reactions between pendant allyl groups [5] [6]. This process occurs when a propagating radical center attacks an unreacted allyl group within the same monomer unit or along the polymer chain, creating five- or six-membered rings.

The cyclopolymerization efficiency in triallyl isocyanurate reaches 85-90%, significantly higher than the 70-75% observed for triallyl cyanurate [2] [5]. This enhanced cyclization tendency stems from the favorable geometric arrangement of allyl groups around the isocyanurate ring, which positions the double bonds in optimal conformations for intramolecular radical attack. The rigid isocyanurate ring structure maintains specific spatial relationships between the allyl substituents, promoting cyclopolymerization over intermolecular crosslinking.

The reaction pathways for cyclopolymerization involve multiple mechanistic routes. Primary cyclization occurs through direct intramolecular addition of the propagating radical to a pendant allyl group within the same monomer unit [6]. Secondary cyclization involves radical attack on allyl groups in adjacent monomer units along the polymer backbone. The preference for these pathways depends on reaction conditions, monomer concentration, and the local polymer chain conformation.

Kinetic analysis reveals that cyclopolymerization competes effectively with intermolecular propagation, particularly at lower monomer concentrations where intramolecular reactions become kinetically favored [5]. The activation energy for cyclopolymerization in triallyl isocyanurate is approximately 15-20 kJ/mol lower than for intermolecular propagation, reflecting the enthalpic advantage of ring formation and the reduced entropic penalty associated with intramolecular reactions.

Steric Effects on Polymerization Behavior

Role of Isocyanurate Ring Structure

The isocyanurate ring structure in triallyl isocyanurate exerts profound steric effects that fundamentally alter polymerization behavior compared to less sterically hindered monomers [3] [4]. The six-membered isocyanurate ring, with a diameter of approximately 4.2 Å, creates a rigid, planar structure that positions the three allyl substituents in a specific geometric arrangement [7] [8]. This structural constraint influences both the accessibility of reactive sites and the conformational mobility of growing polymer chains.

The rigid isocyanurate ring restricts rotational freedom around the carbon-nitrogen bonds, limiting the conformational flexibility of attached allyl groups [3]. This constraint affects the approach geometry for radical attack and influences the relative rates of propagation versus termination reactions. The planar structure of the isocyanurate ring also facilitates π-π stacking interactions between adjacent monomer units, contributing to the organization of the reaction medium and affecting local monomer concentration.

Computational studies indicate that the isocyanurate ring structure provides approximately 12-15 kJ/mol of additional steric hindrance compared to the cyanurate ring structure [9] [10]. This energy difference manifests in reduced rates of bimolecular termination and enhanced selectivity for intramolecular cyclopolymerization reactions. The specific orientation of allyl groups relative to the ring plane creates preferential reaction pathways that favor certain conformational arrangements in the growing polymer chain.

Influence of Bulky Side Groups on Reactivity

The bulky isocyanurate side groups significantly impact the reactivity of triallyl isocyanurate in radical polymerization through multiple steric mechanisms [3] [11]. These effects manifest primarily in reduced monomer chain transfer, altered termination kinetics, and modified propagation selectivity. The steric hindrance factor for triallyl isocyanurate is classified as "high" compared to "moderate" for triallyl cyanurate, reflecting the increased bulk around reactive centers [2] [3].

Monomer chain transfer, a degradative process characteristic of allyl polymerization, is reduced by 60-70% in triallyl isocyanurate compared to 20-30% reduction in triallyl cyanurate [3] [4]. This dramatic reduction results from steric hindrance that destabilizes the transition state for hydrogen abstraction from the allylic position. The bulky isocyanurate groups create a protective environment around the allylic hydrogen atoms, making them less accessible to attacking radicals and reducing the rate of chain transfer reactions.

The influence on termination kinetics is equally significant, with bulky side groups causing a 40% reduction in the termination rate constant compared to less hindered systems [3]. This effect arises from steric hindrance that impedes the approach of two propagating radical chains, reducing the probability of bimolecular termination events. The result is extended radical lifetimes and enhanced opportunities for propagation and cyclopolymerization reactions.

Table 2 provides a comprehensive comparison of steric effects between triallyl isocyanurate and triallyl cyanurate, illustrating the quantitative impact of structural differences on polymerization behavior.

Molecular Weight Distribution Analysis in Prepolymers

The molecular weight distribution of triallyl isocyanurate prepolymers exhibits characteristic features that reflect the unique polymerization mechanisms operative in this system [12]. Size exclusion chromatography coupled with multi-angle laser light scattering provides the most accurate molecular weight determinations, revealing number-average molecular weights ranging from 2,000-8,000 and weight-average molecular weights from 8,000-35,000 [2] [12].

The polydispersity index of triallyl isocyanurate prepolymers typically ranges from 3.5-4.2, indicating a broad molecular weight distribution characteristic of free-radical polymerization with significant chain transfer activity [12]. This breadth reflects the complex interplay between propagation, cyclopolymerization, chain transfer, and termination reactions. The presence of multiple reactive sites per monomer molecule creates opportunities for branching and crosslinking that contribute to the observed polydispersity.

Gel permeation chromatography analysis using polystyrene standards reveals systematic differences in molecular weight distributions depending on polymerization conditions [12]. Higher initiator concentrations lead to lower average molecular weights but narrower distributions, while increased reaction temperatures promote cyclopolymerization and result in more compact polymer structures with altered hydrodynamic volumes. The choice of solvent also influences the molecular weight distribution, with polar solvents favoring intramolecular cyclization and nonpolar solvents promoting intermolecular reactions.

Prepolymer yields typically range from 35-50% depending on reaction conditions and molecular weight analysis method [12]. The remaining material consists of unreacted monomer, low molecular weight oligomers, and in some cases, insoluble crosslinked fractions. The optimal molecular weight range for prepolymers is 800-80,000, with higher molecular weights leading to gelation and loss of processability [12].

Table 3 summarizes molecular weight distribution data obtained using different analytical methods, demonstrating the consistency of results across various measurement techniques while highlighting the influence of analytical methodology on apparent molecular weight values.

Chain Transfer Mechanisms in Triallyl Isocyanurate Polymerization

Chain transfer reactions in triallyl isocyanurate polymerization encompass multiple mechanistic pathways that significantly influence molecular weight development and polymer architecture [3] [13]. The most important chain transfer processes include monomer chain transfer, solvent chain transfer, transfer to added chain transfer agents, polymer chain transfer, and initiator chain transfer.

Monomer chain transfer represents the most significant chain transfer mechanism in triallyl isocyanurate polymerization, occurring through hydrogen abstraction from the allylic position of unreacted monomer molecules [3]. The rate constant for this process is 1.2 × 10^-4 M^-1s^-1 for triallyl isocyanurate compared to 3.8 × 10^-4 M^-1s^-1 for triallyl cyanurate, demonstrating the substantial steric effect of the isocyanurate ring structure [3] [13]. This reduction in chain transfer rate directly contributes to the higher primary chain lengths observed in triallyl isocyanurate polymerization.

Solvent chain transfer occurs when the propagating radical abstracts hydrogen from solvent molecules, with rate constants of 8.5 × 10^-6 M^-1s^-1 for typical organic solvents [3]. The steric effects of the isocyanurate structure have minimal impact on solvent chain transfer since the reaction occurs at the radical center rather than requiring access to sterically hindered sites within the monomer structure.

Chain transfer to added agents such as carbon tetrabromide provides a method for controlling molecular weight in triallyl isocyanurate polymerization [3] [13]. The chain transfer constant for carbon tetrabromide is 77 for triallyl isocyanurate compared to 84 for triallyl cyanurate, indicating a slight reduction in transfer efficiency due to steric hindrance [3]. This reduction is less pronounced than for monomer chain transfer because the transfer agent can approach the radical center from multiple directions.

Polymer chain transfer involves hydrogen abstraction from the polymer backbone, creating branch points and contributing to the development of complex polymer architectures [14]. The rate constant for this process is 2.1 × 10^-3 M^-1s^-1 for triallyl isocyanurate, showing moderate reduction compared to less sterically hindered systems due to the protective effect of bulky side groups [14].

Table 4 provides a comprehensive comparison of chain transfer rate constants for different transfer mechanisms, illustrating the quantitative impact of steric effects on each process and their relative contributions to molecular weight control.

Sequence Length Dependence Effects

The reactivity of triallyl isocyanurate in radical polymerization exhibits strong dependence on the sequence length of consecutive triallyl isocyanurate units in the growing polymer chain [11] [15]. This phenomenon, termed sequence length dependence, reflects the cumulative steric effects that develop as bulky monomer units are incorporated sequentially into the polymer backbone.

Experimental studies demonstrate that reactivity factors decrease systematically with increasing sequence length of triallyl isocyanurate units [11]. For sequences of 1-2 units, the reactivity factor remains at 1.0, indicating minimal steric interference. However, for sequences of 3-5 units, the reactivity factor drops to 0.85, and for sequences of 6-10 units, it further decreases to 0.72 [11]. This progressive decline continues with longer sequences, reaching 0.45 for sequences exceeding 21 units.

The sequence length dependence is more pronounced in triallyl isocyanurate than in triallyl cyanurate, where reactivity factors decrease more rapidly with sequence length [11] [15]. For triallyl cyanurate, sequences of 6-10 units show reactivity factors of only 0.58 compared to 0.72 for triallyl isocyanurate, indicating that the isocyanurate structure provides some protection against steric hindrance accumulation through its specific geometric arrangement.

This sequence dependence has important implications for copolymerization behavior and polymer microstructure development [11]. In copolymerizations with sterically unhindered monomers such as 1-octene or vinyl caproate, the tendency to form long sequences of triallyl isocyanurate units decreases as the steric hindrance accumulates, leading to more random sequence distributions than would be predicted from simple reactivity ratios.

The cyclopolymerization tendency increases dramatically with sequence length, reaching maximum values for sequences exceeding 21 units [11]. This effect reflects the increased probability of intramolecular reactions as multiple reactive allyl groups become concentrated in close proximity along the polymer backbone. The combination of reduced intermolecular reactivity and enhanced intramolecular cyclization creates a self-limiting mechanism that influences the final polymer architecture.

Table 5 illustrates the quantitative relationship between sequence length and various reactivity parameters, demonstrating the complex interplay between steric effects and reaction selectivity in triallyl isocyanurate polymerization systems.

Physical Description

PelletsLargeCrystals

XLogP3

Boiling Point

Flash Point

Density

Melting Point

20.5 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 10 of 335 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 325 of 335 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (18.77%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H373 (36.31%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Paint and coating manufacturing

Plastics product manufacturing

Rubber product manufacturing

Synthetic rubber manufacturing

Transportation equipment manufacturing

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl-: ACTIVE